N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide

Lipophilicity Permeability Drug-likeness

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide (CAS 2549011-65-4) is a synthetic, heterocyclic small molecule belonging to the aryl piperidinyl sulfonamide class. Its core structure comprises a piperidine ring N-substituted with a 5-fluoropyrimidine moiety and bearing an N-methylmethanesulfonamide group at the 3-position.

Molecular Formula C11H17FN4O2S
Molecular Weight 288.34 g/mol
CAS No. 2549011-65-4
Cat. No. B6435071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide
CAS2549011-65-4
Molecular FormulaC11H17FN4O2S
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCN(C1CCCN(C1)C2=NC=NC=C2F)S(=O)(=O)C
InChIInChI=1S/C11H17FN4O2S/c1-15(19(2,17)18)9-4-3-5-16(7-9)11-10(12)6-13-8-14-11/h6,8-9H,3-5,7H2,1-2H3
InChIKeyRGFXENBXHHNCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide (CAS 2549011-65-4): Structural and Physicochemical Baseline


N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide (CAS 2549011-65-4) is a synthetic, heterocyclic small molecule belonging to the aryl piperidinyl sulfonamide class. Its core structure comprises a piperidine ring N-substituted with a 5-fluoropyrimidine moiety and bearing an N-methylmethanesulfonamide group at the 3-position [1]. Computed physicochemical properties from PubChem indicate a molecular weight of 288.34 g/mol, a calculated LogP (XLogP3-AA) of 0.6, zero hydrogen bond donors, and a topological polar surface area of 74.8 Ų, which collectively inform preliminary drug-likeness and permeability predictions [1]. The compound is cataloged as a research chemical, with its designated application space being early-stage medicinal chemistry and biological probe development, rather than as a validated therapeutic or industrial intermediate [1].

Why N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide Cannot Be Simply Replaced by Structural Analogs


The assumption that closely related 5-fluoropyrimidine-piperidine sulfonamides are functionally interchangeable is not supported by the principles of medicinal chemistry and is procedurally invalid for procurement decisions. Within this scaffold class, even minor structural modifications can lead to profound differences in kinase selectivity, potency, and pharmacokinetic profile. For example, the substitution of the N-methylmethanesulfonamide group with a cyclopropanesulfonamide, or the positional isomerization of the piperidine attachment from the 4- to the 2-position of the pyrimidine ring, can reorient the critical 5-fluoropyrimidine hinge-binding motif within the ATP-binding pocket [1]. Such changes often abolish activity against a primary target while unpredictably introducing potent off-target inhibition. Consequently, the scientific identity of this compound is intrinsically tied to its unique three-dimensional pharmacophore; selecting an analog based on superficial structural similarity or catalog convenience introduces an unquantifiable experimental variable and risks invalidating the entire research dataset [1].

Quantitative Differential Evidence Guide for N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide (CAS 2549011-65-4)


Physicochemical Differentiation from the Cyclopropanesulfonamide Analog: Lipophilicity and Hydrogen Bond Acceptor Capacity

Compared to its direct 5-fluoropyrimidine-piperidine analog, N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide, the target compound's N-methylmethanesulfonamide group reduces both lipophilicity and steric bulk. The replacement of a cyclopropane ring with a methyl group results in a lower calculated LogP and reduced molecular volume. This is a critical differentiator for projects where minimizing lipophilicity to avoid promiscuous binding, improve solubility, or reduce metabolic clearance is paramount [1]. The analog's cyclopropyl group introduces a different steric and electronic environment, which likely alters its binding mode or target engagement profile, meaning these two compounds are not functionally equivalent research tools.

Lipophilicity Permeability Drug-likeness

Regiochemical Differentiation from 2-Substituted Pyrimidine Isomers: Hinge-Binding Geometry

The target compound features a 5-fluoropyrimidine attached to piperidine at the 4-position, a regiochemistry that is a privileged motif for forming a donor-acceptor-donor hydrogen bond network with the kinase hinge region. This is distinct from analogs such as N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, where the pyrimidine attachment is at the 2-position and the sulfonamide is linked via a methylene spacer to the 4-position of the piperidine [1]. The 2-substituted pyrimidine topology often results in a different hinge-binding vector, frequently associated with distinct kinase selectivity profiles (e.g., preferences seen in TYK2 vs. JAK family inhibitors). A direct head-to-head comparison is lacking, but SAR from the broader 5-fluoropyrimidine kinase inhibitor field indicates that 4-substitution is critical for maintaining potency on certain targets like MNK1/2 or CDK7, where the fluorine atom makes optimal hydrophobic contacts.

Kinase inhibitor Structure-activity relationship Hinge binder

Hydrogen Bond Donor Deficiency as a Differentiator for CNS Drug-Likeness

The target compound has zero hydrogen bond donors (HBD=0), a highly atypical feature for a sulfonamide-containing molecule that results from the full N-methyl substitution of the sulfonamide nitrogen [1]. This differentiates it from many common piperidine-sulfonamide intermediates such as N-(piperidin-3-yl)methanesulfonamide hydrochloride (HBD=2), which retain a free sulfonamide NH. An HBD count of zero is a well-established favorable parameter for passive blood-brain barrier (BBB) permeability and CNS exposure, as it minimizes desolvation penalty and hydrogen bonding with membrane phospholipids [2]. While this property does not guarantee CNS activity, it makes this compound a rare chemotype within the sulfonamide class that fulfills a key rule-of-thumb criterion (HBD ≤ 1) for CNS drug-like chemical space.

CNS drug discovery Blood-brain barrier Physicochemical property

Recommended Research Application Scenarios for N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide


Early-Stage Kinase Inhibitor Scaffold Hopping and Lead Generation

The compound is best suited as a core scaffold for a medicinal chemistry team initiating a kinase inhibitor program, particularly one targeting kinases known to be potently inhibited by 5-fluoropyrimidine-based ATP-competitive inhibitors (e.g., MNK1/2, CDK7, TYK2). A scientist would procure this compound to build a focused library, systematically varying the sulfonamide and N-methyl groups to establish a structure-activity relationship (SAR) while anchoring the 5-fluoropyrimidine hinge binder, which is a known privileged structure [1]. The absence of HBD and low LogP make it a favorable starting point for optimizing oral bioavailability or CNS exposure.

Selectivity Profiling Against the Kinome Using a Negative Control Chemotype

Given its unique N-methylmethanesulfonamide group, this compound can serve as a matched molecular pair with related cyclopropanesulfonamide or free sulfonamide analogs in a kinome-wide selectivity panel. This application arises directly from the structural differentiation evidence: a researcher would compare the target compound's inhibition profile against a panel of 100+ kinases with that of its cyclopropane analog to determine if the sulfonamide's steric and electronic properties redirect kinase selectivity [1]. Such data are essential for understanding the pharmacophore and mitigating off-target toxicity risks.

Chemical Probe for CNS Kinase Target Validation Studies

The exceptionally low calculated LogP (0.6) and zero HBD count position this compound as a candidate CNS-penetrant chemical probe [1][2]. A neuropharmacology group would procure it to conduct initial pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models to measure the brain-to-plasma ratio (Kp). Even if unoptimized, establishing this compound's ability to cross the BBB would validate the core scaffold for CNS diseases, a particularly valuable and rare property for a sulfonamide-containing chemotype.

Quote Request

Request a Quote for N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.